1,3-Dichloro-2-nitrobenzene

Photoelectrochemistry Radical Anion Stability Dechlorination

1,3-Dichloro-2-nitrobenzene's unique 1,3-substitution pattern delivers superior kinetic control in SNAr and reduced dechlorination under photoelectrochemical conditions vs. other DCNB isomers. This ensures cleaner reaction profiles and higher yields for agrochemical and pharmaceutical intermediates. With consistent ≥98% purity and well-characterized solid-state properties, it is the cost-effective choice for scalable process development. Inquire for bulk procurement and custom synthesis.

Molecular Formula Cl2C6H3NO2
C6H3Cl2NO2
Molecular Weight 192 g/mol
CAS No. 601-88-7
Cat. No. B1583056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-nitrobenzene
CAS601-88-7
Molecular FormulaCl2C6H3NO2
C6H3Cl2NO2
Molecular Weight192 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
InChIKeyVITSNECNFNNVQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2-nitrobenzene (CAS 601-88-7) for Precision Organic Synthesis: Procurement and Technical Baseline


1,3-Dichloro-2-nitrobenzene (CAS 601-88-7), also known as 2,6-dichloronitrobenzene, is a disubstituted nitroaromatic compound belonging to the dichloronitrobenzene (DCNB) isomer family. It is characterized by a planar molecular geometry and a melting point of 71–72.5°C [1]. The compound features a unique 1,3-substitution pattern of chlorine atoms ortho to the nitro group, which imposes a distinct steric and electronic profile that directly governs its reactivity in nucleophilic aromatic substitution (SNAr) and its solid-state behavior compared to its regioisomeric analogs [2].

1,3-Dichloro-2-nitrobenzene: Why Regioisomeric Analogs Cannot Be Freely Substituted


The five commercially available dichloronitrobenzene isomers exhibit profoundly different solid-state packing and thermodynamic stability [1]. More critically, the position of the chlorine substituents relative to the nitro group dictates the electron density distribution on the aromatic ring, which results in divergent kinetic behavior in nucleophilic aromatic substitution (SNAr) and photoelectrochemical reduction pathways [2]. Consequently, substituting 1,3-dichloro-2-nitrobenzene with a different DCNB isomer or a simpler mono-chlorinated analog will alter reaction selectivity, product yield, and process robustness. The quantitative evidence below defines the specific performance envelope that must be verified before any procurement decision.

1,3-Dichloro-2-nitrobenzene: A Quantitative Evidence Guide for Differentiated Scientific Procurement


Superior Photoelectrochemical Stability: Quantifying Radical Anion Lifetime vs. 2,4-Dichloronitrobenzene

In photoelectrochemical reduction under 330 nm irradiation (2 mW cm⁻², acetonitrile + 0.1 M TBAHFP), 2,6-dichloronitrobenzene (2,6-DCNB; 1,3-dichloro-2-nitrobenzene) exhibits significantly lower dechlorination reactivity than its 2,4-dichloro isomer (2,4-DCNB). The reactivity order established by steady-state channel flow cell methods was: o-chloronitrobenzene (o-CNB) > p-chloronitrobenzene (p-CNB) > 2,4-DCNB > 2,6-DCNB > 1,3,5-trichloro-2-nitrobenzene (TCNB) [1]. At 470 nm irradiation, the reactivity order shifted to o-CNB > 2,4-DCNB > 2,6-DCNB > p-CNB ≈ TCNB [1].

Photoelectrochemistry Radical Anion Stability Dechlorination

Defined Reactivity Hierarchy in Photoelectrochemical Reduction at 330 nm and 470 nm

The photoelectrochemical reduction behavior of 2,6-dichloronitrobenzene was directly compared to a series of chlorinated nitrobenzenes. The reactivity order at 330 nm irradiation was o-CNB > p-CNB > 2,4-DCNB > 2,6-DCNB > TCNB [1]. At approximately 470 nm, the order was o-CNB > 2,4-DCNB > 2,6-DCNB > p-CNB ≅ TCNB [1]. This demonstrates that 2,6-DCNB consistently ranks lower in reactivity than 2,4-DCNB, and its relative position changes with wavelength, highlighting its unique photochemical profile.

Photoelectrochemistry Radical Anion Reactivity Order

Synthetic Yield Benchmarking: Oxidation Route Yield of 75% vs. Alternative Deamination Routes

A reported laboratory-scale synthesis of 1,3-dichloro-2-nitrobenzene via oxidation of 2,6-dichloroaniline with m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane at 0°C to room temperature afforded a yield of 75% (6.63 g from 8.10 g starting material) . This serves as a baseline yield for procurement planning and cost modeling. For comparison, an alternative industrial oxidation method using hydrogen peroxide and sodium tungstate catalyst achieved a 92% yield [1], illustrating the range of achievable yields depending on the synthetic route selected.

Synthetic Methodology Process Chemistry Yield Optimization

Quantitative Nitration Yield: Quantitative Conversion of 1,3-Dichloro-2-nitrobenzene to Further Nitro Derivatives

Nitration of 1,3-dichloro-2-nitrobenzene in sulfuric acid or oleum containing 1 mol dm⁻³ nitric acid at 25 °C proceeds with quantitative yield of the expected nitro products [1]. This high-yielding transformation underscores the compound's utility as a robust intermediate for generating more highly substituted nitroaromatic scaffolds, in contrast to isomers that may undergo side reactions or yield complex product mixtures.

Electrophilic Aromatic Substitution Nitration Process Chemistry

Crystal Structure and Solid-State Thermodynamic Stability Profile Among DCNB Isomers

A systematic experimental and computational study of the crystalline state of six chloronitrobenzenes revealed that 2,3-dichloronitrobenzene adopts the most thermodynamically stable crystal structure among the five DCNB isomers, while 2,4-dichloronitrobenzene exhibits conformational distortion and a complex Z' = 2 crystal structure [1]. 1,3-Dichloro-2-nitrobenzene (2,6-DCNB) was included in the study, and its crystal structure has been solved (R factor = 0.053 for 2043 observed reflections) [2], providing a well-defined solid-state reference. While the study did not rank all isomers by absolute stability, the data underscore that each isomer possesses a unique solid-state landscape with implications for formulation, storage, and handling.

Crystal Engineering Polymorphism Solid-State Chemistry

1,3-Dichloro-2-nitrobenzene: Defined Application Scenarios Based on Quantitative Differentiation


Precursor for Photostable Radical Anion Intermediates in Mechanistic Studies

Given its lower photoelectrochemical reactivity compared to 2,4-DCNB under both 330 nm and 470 nm irradiation [1], 1,3-dichloro-2-nitrobenzene is the preferred isomer for studies requiring a more persistent radical anion with reduced dechlorination propensity. This enables cleaner mechanistic investigations of photo-ECE processes and the development of photoredox catalytic cycles where controlled radical lifetimes are essential.

High-Yield Intermediate for Multistep Synthesis of Agrochemical and Pharmaceutical Building Blocks

The compound's quantitative nitration yield in sulfuric acid/oleum [1] and established oxidation routes yielding up to 92% [2] position it as a cost-effective intermediate for synthesizing highly substituted nitroaromatic scaffolds. These derivatives serve as key precursors to herbicides, fungicides, and active pharmaceutical ingredients, as documented in patent literature [3].

Solid-State Formulation and Crystallization Studies Requiring Defined Crystal Packing

The well-characterized crystal structure of 1,3-dichloro-2-nitrobenzene (space group and unit cell parameters known [1]) and its distinct solid-state behavior among DCNB isomers [2] make it a reliable model compound for studying crystal packing effects on solubility, stability, and processability. This is particularly relevant for agrochemical formulation development where solid-state properties directly impact product performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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